molecular formula C21H28N2O3S B2428064 1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine CAS No. 873587-28-1

1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine

Cat. No. B2428064
CAS RN: 873587-28-1
M. Wt: 388.53
InChI Key: BVMWBKIWVNEFHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine” is a piperazine derivative . Piperazine derivatives have a wide range of biological and pharmaceutical activity .


Synthesis Analysis

The synthesis of piperazine derivatives has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions. For instance, cyclization of 1,2-diamine derivatives with sulfonium salts can lead to the formation of protected piperazines .

Scientific Research Applications

5-HT7 Receptor Antagonists

One study focused on the preparation of piperazine derivatives, including those similar in structure to "1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine," as antagonists for the 5-HT7 receptor. These compounds demonstrated IC50 values ranging from 12-580nM, indicating their potential as selective agents for modulating serotonergic activity, which could be relevant in the development of treatments for disorders associated with serotonin dysfunction such as depression, anxiety, and others (Yoon et al., 2008).

Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors

Another research application involves the synthesis and evaluation of bis(heteroaryl)piperazines (BHAPs), which include analogs of the aforementioned compound, as non-nucleoside HIV-1 reverse transcriptase inhibitors. These compounds showed significantly enhanced potency compared to earlier candidates, underscoring their potential in HIV therapy (Romero et al., 1994).

Crystal Structure and DFT Calculations

Research involving novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives focused on crystal structure studies, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations. These studies provide insights into the molecular structure, offering a foundation for further development of pharmaceutical agents or materials with specific properties (Kumara et al., 2017).

Antimicrobial Activities

Compounds derived from piperazine structures have been synthesized and evaluated for their antimicrobial activities. This includes novel derivatives that show good or moderate activities against various microorganisms, suggesting their potential as templates for developing new antimicrobial agents (Bektaş et al., 2007).

Analytical Derivatization in Liquid Chromatography

A unique sulfonate reagent based on a substituted piperazine structure was synthesized for use in analytical derivatization in liquid chromatography. This development highlights the compound's utility in enhancing detection sensitivity and specificity in analytical chemistry applications (Wu et al., 1997).

Future Directions

The future directions in the field of piperazine derivatives involve the development of new synthesis methods and the exploration of their biological and pharmaceutical activity .

properties

IUPAC Name

1-(5-ethyl-2-methoxyphenyl)sulfonyl-4-(2-ethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3S/c1-4-17-10-11-20(26-3)21(16-17)27(24,25)23-14-12-22(13-15-23)19-9-7-6-8-18(19)5-2/h6-11,16H,4-5,12-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMWBKIWVNEFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Ethyl-2-methoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine

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